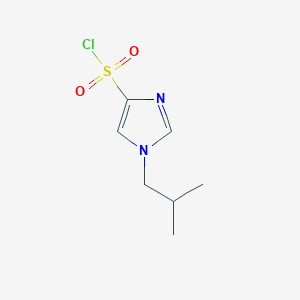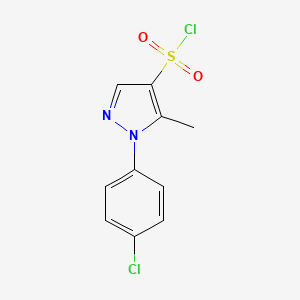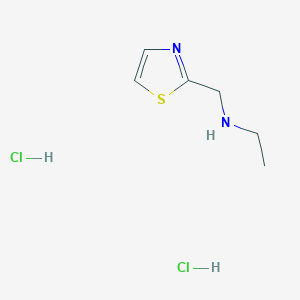![molecular formula C8H5ClN2O B1423403 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1167056-35-0](/img/structure/B1423403.png)
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Vue d'ensemble
Description
“5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of pyrrolopyridine, a class of compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of “5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” and its derivatives is a topic of ongoing research . The specific methods and conditions for the synthesis can vary depending on the desired product .
Molecular Structure Analysis
The molecular structure of “5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” can be represented by the SMILES string ClC1=CC2=C (C=N1)NC=C2 . This indicates that the molecule contains a pyrrolopyridine core with a chlorine atom attached .
Chemical Reactions Analysis
The chemical reactions involving “5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” are complex and can involve multiple steps . The specific reactions and their mechanisms can depend on the conditions and the presence of other reactants .
Physical And Chemical Properties Analysis
“5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a solid at room temperature . Its molecular weight is 152.58 .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Sonogashira-Type Reactions : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions. This process involves transforming 5-alkynyl-1H-pyrazole-4-carbaldehydes into 1-phenylpyrazolo[4,3-c]pyridines using tert-butylamine with microwave assistance. This method also enables the synthesis of pyrazolo[4,3-c]pyridine 5-oxides through silver-triflate-catalyzed regioselective cyclization (Vilkauskaitė, Šačkus, & Holzer, 2011).
Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : Another study demonstrates the synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using a similar approach. This research emphasizes microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes, yielding these specialized compounds (Palka et al., 2014).
Fused Heterocycles Synthesis : Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives have been synthesized using 1-aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde as synthons. This method utilizes the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes to create these tricyclic heterocycles (El-Nabi, 2004).
Molecular Structure and Characterization
Crystal Structure Analysis : The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined using X-ray diffraction. This study provides insights into the molecular geometry and interactions of similar compounds (Xu & Shi, 2011).
Nucleophilic Reactions and Hydrogen Bonding : Another study explored how cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, highlighting the formation of distinct molecular structures through nucleophilic substitution and condensation processes (Orrego Hernandez et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-1-6-5(4-12)2-10-7(6)3-11-8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZXAWKVLLHTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1423325.png)


![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)




![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)


